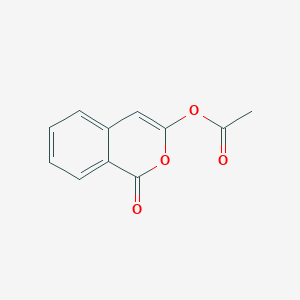

1-Oxo-1H-2-benzopyran-3-yl acetate

Description

1-Oxo-1H-2-benzopyran-3-yl acetate is a benzopyran-derived compound characterized by a fused bicyclic structure comprising a benzene ring and a pyrone moiety. The acetate group at the 3-position enhances its solubility and may influence its reactivity or biological activity. The acetate substituent distinguishes it from related compounds, which often feature carboxamide, carboxylic acid, or hydroxyl groups at analogous positions .

Properties

CAS No. |

31913-57-2 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

(1-oxoisochromen-3-yl) acetate |

InChI |

InChI=1S/C11H8O4/c1-7(12)14-10-6-8-4-2-3-5-9(8)11(13)15-10/h2-6H,1H3 |

InChI Key |

XCLYQCUUCGYXKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1H-isochromen-3-yl acetate typically involves the reaction of 3-acetyl-1H-isochromen-1-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 1-oxo-1H-isochromen-3-yl acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Oxidation Reactions

Chromone derivatives undergo oxidation at the α,β-unsaturated carbonyl system. For 1-Oxo-1H-2-benzopyran-3-yl acetate , oxidation with reagents like potassium permanganate (KMnO₄) under acidic conditions could yield quinones or other oxidized derivatives.

Key Observations :

-

Reagents : KMnO₄ (acidic medium).

-

Conditions : Controlled pH and temperature.

-

Outcome : Formation of quinones or oxidized chromones.

Reduction Reactions

Reduction typically targets the carbonyl group. Sodium borohydride (NaBH₄ ) or other reducing agents may convert the ketone to an alcohol, yielding hydroxy derivatives.

Mechanism :

-

Reagents : NaBH₄ (ethanol or methanol).

-

Conditions : Ambient or reflux conditions.

-

Product : 1-Oxo-1H-2-benzopyran-3-yl alcohol (if acetate group remains intact).

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system in chromones is reactive toward nucleophiles. For example, hydroxylamine undergoes 1,4-addition, forming fused heterocycles like isoxazoles or oxazines :

Reaction Pathway :

-

Initial Addition : Hydroxylamine adds to the carbonyl group, opening the pyran ring.

-

Cyclization : Intermediate undergoes rearrangement to form isoxazole or oxazine derivatives.

Example :

-

Reagents : Hydroxylamine (NH₂OH).

-

Conditions : Basic or neutral media.

-

Product : Isoxazole or oxazine fused to the benzopyran core .

Electrophilic Substitution Reactions

The aromatic ring may undergo electrophilic substitution, though the acetate group at position 3 could direct substitution. Bromination or nitration could occur, depending on directing effects.

Hypothetical Reaction :

-

Reagents : Bromine (Br₂) in chloroform.

-

Conditions : Room temperature.

-

Product : Brominated derivatives (e.g., 3-bromo-1-oxo-1H-2-benzopyran-3-yl acetate) .

Rearrangement Reactions

Chromones can undergo oxidative ring contraction or rearrangement. For example, in 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid , oxidative conditions led to a phthalide-like structure via lactone ring opening and recyclization .

Potential Mechanism :

-

Oxidative Cleavage : Breakage of the lactone ring.

-

Nucleophilic Attack : Recyclization forms a smaller heterocyclic ring.

Hydrolysis of the Acetate Group

The acetate group at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding alcohol.

Reaction :

-

Reagents : HCl (acidic) or NaOH (basic).

-

Conditions : Aqueous medium, heat.

-

Product : 1-Oxo-1H-2-benzopyran-3-yl alcohol.

Other Transformations

Scientific Research Applications

The applications of compounds related to "1-Oxo-1H-2-benzopyran-3-yl acetate" and their derivatives are varied, demonstrating potential in treating allergic conditions, inflammation, and other disorders. Extractions from the search results are as follows:

Anti-inflammatory and Anti-allergic Applications

- [(4-Oxo-4H-1-benzopyran-3-yl)oxy] acetic acids and derivatives These compounds have shown activity in preventing allergic conditions, specifically asthmatic reactions, in mammals. They inhibit the release of toxic products that arise from the combination of reaginic antibodies with specific antigens . These compounds are effective in inhibiting reagin-mediated allergic disorders in mammals at doses ranging from 0.5 to 100 mg/kg of body weight, administered parenterally or through pulmonary administration .

- Treatment of Allergic Disorders These compounds are useful in treating asthma, hay fever, and other allergic conditions. They can be combined with parenterally acceptable vehicles like gum tragacanth in saline suspension for parenteral administration. For pulmonary administration, they can be formulated as dry powders with non-toxic, pharmaceutically acceptable propellants or dispensed in powder form from a powder inhalation device .

- Inhibition of Reaginic Antigen/Antibody Reactions Inhibition of reaginic antigen/antibody reactions in experimental animals indicates the potential to inhibit similar human reactions during allergic episodes .

- Chromone-3-carbonitriles Some substituted chromone-3-carbonitriles exhibit antisecretory effects and gastric anti-ulcer activity in experimental mammals. The therapeutic spectrum of these compounds may be broadened when combined with sympathomimetic agents or steroids .

Other potential applications

- Treatment of diabetic nephropathy 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), a small molecule isocoumarin with antiangiogenic activity, has been examined for its therapeutic efficacy in treating diabetic nephropathy .

- Neuroprotective Compounds Carbenoxolone, when further examined, led to a significant reduction in infarction size and neuronal damage in the ischemic penumbra when administered six hours post middle cerebral artery occlusion in rats .

- Antioxidant and Apoptotic Protection Nitrogen compounds with antioxidant potential may have pharmacological interest in diseases involving oxidative stress .

- Treatment of Flu-like Symptoms Maoto, a pharmaceutical-grade Kampo prescribed for flu-like symptoms, ameliorated the polyI:C-induced decrease in locomotor activity and body weight .

Mechanism of Action

The mechanism of action of 1-oxo-1H-isochromen-3-yl acetate involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Oxo-(2H)-1-benzopyran-3-carboxamide Derivatives

These compounds share the benzopyran core with 1-Oxo-1H-2-benzopyran-3-yl acetate but differ in the substituent at the 3-position. The carboxamide group imparts hydrogen-bonding capability, which is critical for interactions with biological targets. For example, Bonsignore et al. synthesized derivatives with antiproliferative and anti-inflammatory activities, demonstrating that the carboxamide group enhances binding to enzymes like cyclooxygenase .

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

This pyridine-based analog (compound 6 in ) replaces the benzopyran core with a pyridone ring. Key differences include:

- Spectral Data : The ¹H NMR of the pyridone derivative shows a downfield-shifted COOH proton at δ 14.46 ppm, absent in the acetate-containing benzopyran.

- Synthetic Utility : The pyridone derivative serves as a precursor for esterification (e.g., compound 7 ), whereas benzopyran acetates are typically synthesized via acetylation of hydroxylated precursors .

NM-3 (Isocoumarin Derivative)

NM-3, an angiogenesis inhibitor, shares the isocoumarin scaffold (a benzopyran variant) but lacks the 3-acetate group. Key comparisons:

- Biological Activity : NM-3 inhibits endothelial cell proliferation (IC₅₀ ~10 μM) and synergizes with chemotherapeutic agents like 5-fluorouracil . The acetate group in the target compound may modulate such activity by altering metabolic stability.

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The 3-position substituent profoundly affects bioactivity. Carboxamide and hydroxyl groups favor enzyme inhibition, while acetate may enhance metabolic stability or serve as a prodrug .

- Synergistic Potential: Analogous to NM-3, the target compound could potentiate chemotherapy or radiotherapy if its acetate group is cleaved in vivo to release active metabolites .

- Synthetic Challenges : Acetylation of benzopyrans requires precise control to avoid side reactions, unlike the straightforward alkylation of pyridones .

Biological Activity

1-Oxo-1H-2-benzopyran-3-yl acetate, also known as 1-oxoisochromen-3-yl acetate, is a compound belonging to the isocoumarin class. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in pharmacological research. The compound's molecular formula is C11H8O4, with a molecular weight of 204.18 g/mol.

| Property | Details |

|---|---|

| CAS No. | 31913-57-2 |

| IUPAC Name | (1-oxoisochromen-3-yl) acetate |

| InChI Key | XCLYQCUUCGYXKR-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC2=CC=CC=C2C(=O)O1 |

Biological Activities

The biological activities of 1-Oxo-1H-2-benzopyran-3-yl acetate are diverse and include:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell proliferation, leading to apoptosis in cancer cells. For example, studies have shown that derivatives of this compound can selectively induce cell death in breast and colon cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics .

Gastroprotective Effects

In a study examining structural requirements for gastroprotective activity, derivatives of 1-Oxo-1H-2-benzopyran-3-yl acetate were tested against stress-induced ulcers in rats. Results indicated that certain modifications to the compound significantly influenced its protective activity, highlighting its potential therapeutic applications in gastrointestinal disorders.

The exact mechanism by which 1-Oxo-1H-2-benzopyran-3-yl acetate exerts its biological effects is still under investigation. However, it is believed to interact with cellular targets, inhibiting key enzymes involved in metabolic pathways associated with cell growth and survival . This interaction may lead to alterations in signaling pathways that govern apoptosis and cell cycle regulation.

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of 1-Oxo-1H-2-benzopyran-3-yl acetate against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL, demonstrating effective antimicrobial activity comparable to existing antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.